molecular formula C11H10N2O2S B7907429 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B7907429
M. Wt: 234.28 g/mol
InChI Key: XMMPVQRTUPCDGY-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with an amino group, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

  • 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
  • 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Comparison: 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)8-9(10(14)15)16-11(12)13-8/h2-5H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMPVQRTUPCDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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